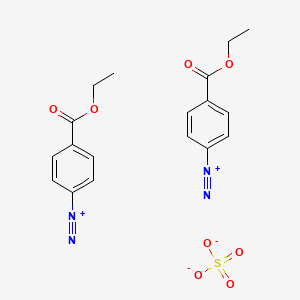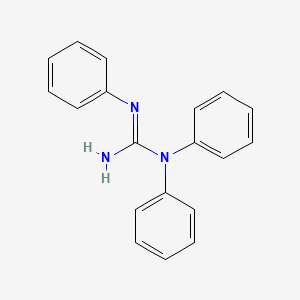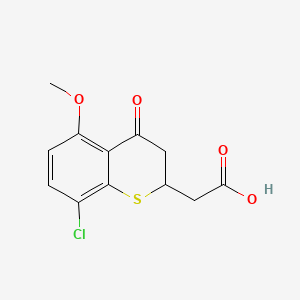![molecular formula C9H10N2O4 B13767101 [2-(Carbamoylamino)phenoxy]acetic acid CAS No. 5416-09-1](/img/structure/B13767101.png)
[2-(Carbamoylamino)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Carbamoylamino)phenoxy]acetic acid: is an organic compound with the molecular formula C9H10N2O4 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a carbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Carbamoylamino)phenoxy]acetic acid typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of a base to form 2-(2-hydroxyphenoxy)acetic acid. This intermediate is then reacted with phosgene or a similar reagent to introduce the carbamoylamino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Carbamoylamino)phenoxy]acetic acid can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(Carbamoylamino)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its structural similarity to naturally occurring compounds.
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(Carbamoylamino)phenoxy]acetic acid involves its interaction with specific molecular targets. The carbamoylamino group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can modulate enzyme activities, inhibit protein-protein interactions, or alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
Phenoxyacetic acid: A simpler analog without the carbamoylamino group.
2-Aminophenol: The precursor used in the synthesis of [2-(Carbamoylamino)phenoxy]acetic acid.
Carbamic acid derivatives: Compounds with similar carbamoylamino functional groups.
Uniqueness: this compound is unique due to the presence of both the phenoxy and carbamoylamino groups, which confer distinct chemical and biological properties
Properties
| 5416-09-1 | |
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-[2-(carbamoylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C9H10N2O4/c10-9(14)11-6-3-1-2-4-7(6)15-5-8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14) |
InChI Key |
JVSMDKVHVOOZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)


![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/no-structure.png)
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)


